molecular formula C6H14NO+ B1234186 1-(2-Hydroxyethyl)pyrrolidinium

1-(2-Hydroxyethyl)pyrrolidinium

Cat. No. B1234186
M. Wt: 116.18 g/mol
InChI Key: XBRDBODLCHKXHI-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-hydroxyethyl)pyrrolidinium is a member of pyrrolidines. It is a conjugate acid of an epolamine.

Scientific Research Applications

Alkaline Anion Exchange Membrane Applications

1-(2-Hydroxyethyl)pyrrolidinium, as a pyrrolidinium cation, has been explored in the development of alkaline anion exchange membranes (AEMs). This application is significant in electrochemical systems, where these membranes show promising alkaline stability in strongly basic solutions. The study of pyrrolidinium cations, including 1-(2-Hydroxyethyl)pyrrolidinium, provides insights into improving the stability of AEMs in alkaline environments (Gu et al., 2014).

Surface Activity and Micelle Formation

The compound has been studied for its role in surface activity, micelle formation, and solubilization ability. Specifically, cationic surfactants belonging to the type of 1-alkyl-1-(2-hydroxyethyl)pyrrolidinium bromides have been investigated. These surfactants exhibit enhanced micelle-forming ability and lower critical micelle concentration, indicating potential applications in encapsulating hydrophobic biologically active molecules and as bactericidal agents (Vasilieva et al., 2018).

Ionic Conductivity and Membrane Performance

Pyrrolidinium-functionalized poly(arylene ether sulfone)s have been synthesized for use as anion exchange membranes (AEMs). These AEMs, with densely concentrated pyrrolidinium groups, exhibit high ionic conductivity and stability, suggesting their suitability in electrochemical applications. The introduction of 1-(2-Hydroxyethyl)pyrrolidinium enhances the hydroxide conductivity and mechanical support of these membranes (Dong et al., 2017).

Photophysical and Thermodynamic Properties

The molecule has been a subject of research in the context of Density Functional Theory (DFT) and quantum-chemical calculations. Studies focusing on the molecular properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, have provided valuable insights into the electronic characteristics of pyrrolidinium derivatives, including 1-(2-Hydroxyethyl)pyrrolidinium (Bouklah et al., 2012).

Dye-Sensitized Solar Cells

1-(2-Hydroxyethyl)pyrrolidinium-based organic ionic plastic crystals have been used as solid-state electrolytes in dye-sensitized solar cells. These solar cells demonstrate promising power conversion efficiencies and stability at high temperatures, indicating potential for sustainable energy applications (Li et al., 2012).

High-Voltage Resistance in Ionic Liquids

Research into 1-(2-Hydroxyethyl)pyrrolidinium and related cations has explored their applications in high-voltage resistant ionic liquids. These liquids are particularly relevant for lithium-ion batteries, where the stability and conductivity of the electrolyte are critical for performance and safety (Qi et al., 2019).

properties

IUPAC Name

2-pyrrolidin-1-ium-1-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-6-5-7-3-1-2-4-7/h8H,1-6H2/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRDBODLCHKXHI-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[NH+](C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NO+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)pyrrolidinium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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